Bienvenue dans la boutique en ligne BenchChem!

D-2,4-Diaminobutyric acid

GABA uptake inhibition Neuropharmacology Stereospecificity

D-2,4-Diaminobutyric acid (D-DAB, CAS 26908-94-1) is the R-enantiomer of 2,4-diaminobutyric acid, exhibiting >20-fold weaker inhibition of sodium-dependent GABA uptake than its L-isomer—making it the definitive stereospecific negative control for CNS transporter studies. It is also the obligate monomeric precursor for biosynthesis of the antiviral γ-poly-D-Dab homopolymer, as the nonribosomal peptide synthetase displays strict D-enantiomer stereoselectivity. Additionally, D-DAB serves as a chiral scaffold for DNMT2 inhibitor libraries and as a chemotaxonomic marker for actinobacterial peptidoglycan analysis. Procuring high-purity D-DAB—not the L-enantiomer or racemate—is non-negotiable for experimental validity in these applications.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 26908-94-1
Cat. No. B556111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2,4-Diaminobutyric acid
CAS26908-94-1
Synonyms(R)-2,4-Diaminobutanoicacid; 26908-94-1; D-2,4-Diaminobutyricacid; UNII-08TNR2VVMT; 08TNR2VVMT; D-Dab.2hydrochloride; AmbotzHAA1179; PubChem14751; H-D-Dab-OH?2HCl; AC1LCVS3; KSC914O6R; SCHEMBL288792; (r)-2,4-diaminobutyricacid; 2,4-Diaminobutyricacid,D-; CHEMBL102493; D-2,4-diamino-N-butyricacid; (2R)-2,4-diaminobutanoicacid; CTK8B4768; d-alpha,gamma-diaminobutyricacid; MolPort-008-267-982; 2,4-Diaminobutanoicacid,(d)-; ACT04325; Butyricacid,2,4-diamino-,D-; ANW-46126; ZINC53122793
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)O)N
InChIInChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1
InChIKeyOGNSCSPNOLGXSM-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-2,4-Diaminobutyric Acid (D-DAB) CAS 26908-94-1: Enantiomer-Specific Procurement for CNS Research and Biopolymer Synthesis


D-2,4-Diaminobutyric acid (D-DAB, CAS 26908-94-1) is the R-enantiomer of the non-proteinogenic amino acid 2,4-diaminobutyric acid (DAB), a four-carbon, cationic analogue of γ-aminobutyric acid (GABA) [1]. D-DAB is structurally defined by its R-configuration at the chiral α-carbon, distinguishing it from its mirror-image L-isomer (L-DAB) [2]. Unlike L-DAB, which acts as a potent non-competitive inhibitor of GABA transaminase (IC50 > 500 μM) and a high-affinity substrate for the GABA uptake system, D-DAB demonstrates markedly weaker interaction with these central nervous system targets, a property that underpins its differential utility in both neuropharmacological tool compound studies and as a monomeric precursor for the biosynthesis of cationic homopolymers [3].

D-2,4-Diaminobutyric Acid: Why the L-Enantiomer or Racemic Mixtures Cannot Substitute for D-DAB in Specialized Applications


The procurement of D-2,4-diaminobutyric acid (D-DAB) cannot be fulfilled by its L-enantiomer or racemic DL-mixtures due to profound, quantifiable differences in their interaction with biological systems. A classic stereospecificity study using rat brain slices demonstrated that S(+)-2,4-Diaminobutyric acid (L-DAB) is at least 20 times more potent than the R(-)-stereoisomer (D-DAB) as an inhibitor of sodium-dependent GABA uptake [1]. This >20-fold difference in a key neuropharmacological parameter underscores the critical importance of enantiomeric purity for studies requiring a specific D-isomer profile. Conversely, in the realm of natural product biosynthesis, the actinomycete *Streptoalloteichus hindustanus* utilizes an unprecedented, PLP-independent racemase (PddB) to generate a dedicated pool of free D-Dab, which is then selectively activated by a specific synthetase for incorporation into the antiviral γ-poly-D-Dab homopolymer [2]. Using the L-enantiomer in this context would entirely fail to support this D-amino acid-specific biosynthetic pathway. Therefore, whether the goal is to create a negative control for L-DAB in a CNS assay or to enable the synthesis of a stereodefined D-amino acid polymer, substitution with the incorrect enantiomer or racemate introduces a variable that can nullify experimental outcomes or derail a production process.

Evidence-Based Guide for D-2,4-Diaminobutyric Acid (D-DAB) Selection: Quantified Differentiation Against Analogs and In-Class Comparators


Quantified Stereospecificity of GABA Uptake Inhibition: D-DAB vs. L-DAB

In a direct comparison using rat brain slices, S(+)-2,4-diaminobutyric acid (L-DAB) was found to be at least 20 times more potent than the R(-)-stereoisomer (D-DAB) as an inhibitor of the sodium-dependent uptake of 4-aminobutyric acid (GABA) [1]. This quantifies a key functional divergence, establishing D-DAB as the markedly less active enantiomer in this specific GABAergic mechanism. However, the study also noted that both isomers are equipotent as inhibitors of sodium-independent binding of GABA to rat brain membranes [1]. This dual profile—a >20-fold difference in uptake inhibition but equipotency in binding—demonstrates that D-DAB is not simply an inactive analog but possesses a distinct, measurable interaction profile with GABAergic targets. This makes it a valuable tool for isolating and studying the sodium-dependent uptake component, where its activity is dramatically reduced compared to the L-form.

GABA uptake inhibition Neuropharmacology Stereospecificity Enantiomer comparison

Role as Dedicated Precursor for Antiviral γ-Poly-D-Dab Biosynthesis

The biosynthesis of the antiviral cationic homopolymer γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in the actinomycete *Streptoalloteichus hindustanus* relies exclusively on a dedicated pool of free D-Dab [1]. This D-Dab is generated by the action of PddB, a PLP-independent racemase that specifically catalyzes the stereoinversion of Dab with an equilibrium constant of nearly unity [1]. Critically, genetic and biochemical evidence confirms that the poly-D-Dab synthetase enzyme selectively activates D-Dab (and not L-Dab) for polymerization via an adenylation mechanism [2]. This stereospecific activation is the essential first step in constructing this specific, naturally occurring D-amino acid polymer with reported antiviral properties [1][2]. In contrast, the synthesis of mirror-image poly-L-Dab in other species utilizes a distinct biosynthetic cluster that lacks this racemase and employs a synthetase that selectively activates the L-enantiomer [2].

Natural product biosynthesis D-amino acid homopolymer Antiviral Streptoalloteichus hindustanus

Enantiomer-Specific Neurotoxicity Profile: Comparable Acute Potency but Distinct Mechanism

When administered via intraperitoneal or intracisternal injection to rats, both L- and D-2,4-diaminobutyric acid produced similar acute neurotoxic symptoms, including hyperirritability, tremors, and convulsions [1]. The manifestation of these symptoms was correlated with brain concentrations of diaminobutyric acid exceeding 1 mM [1]. This finding establishes that D-DAB is not an inactive enantiomer *in vivo* but can produce neurotoxic effects comparable to its L-counterpart when sufficient concentrations are reached in the central nervous system. However, subsequent research has indicated that the underlying mechanisms of toxicity may differ. While L-DAB-induced neurotoxicity has been linked to chronic ammonia toxicity due to its interaction with the urea cycle and GABAergic system [2], the precise mechanism for D-DAB is less clearly defined but likely relates to its properties as a cationic amino acid analogue disrupting cellular homeostasis [3]. This comparable acute neurotoxic potency contrasts with the >20-fold difference in their *in vitro* GABA uptake inhibition, highlighting the complexity of their *in vivo* effects.

Neurotoxicity In vivo model Toxicology Enantiomer comparison

D-Dab as a Core Scaffold for DNMT2 Epitranscriptomic Inhibitors

N-adenosyl-2,4-diaminobutyric acid (Dab) served as the core scaffold for the design and discovery of new synthetic inhibitors of DNA methyltransferase 2 (DNMT2), an enzyme implicated in cancer and epigenetic regulation [1]. Structure-activity relationship (SAR) studies on this series revealed that the amino acid side chain and a Y-shaped substitution pattern at the 4-position of the Dab moiety are crucial for DNMT2 inhibition [1]. The most potent inhibitors developed from this scaffold were alkyne-substituted derivatives, which exhibited binding and inhibitory potencies comparable to the natural inhibitors S-adenosyl-L-homocysteine (SAH) and sinefungin (SFG) [1]. While the study did not specifically compare D-Dab to L-Dab in this context, it establishes a distinct, quantifiable medicinal chemistry application for the 2,4-diaminobutyric acid scaffold that is unrelated to its neuroactivity.

Epitranscriptomics Cancer therapeutics DNMT2 inhibition Medicinal chemistry

Bacterial Metabolite and Peptidoglycan Constituent: A Basis for Taxonomic Discrimination

D-2,4-diaminobutyric acid is a recognized bacterial metabolite [1] and serves as a key diagnostic component in the cell wall peptidoglycan of certain actinomycetes [2]. Studies on the taxonomy of phytopathogenic coryneform bacteria reveal that the peptidoglycan of *Clavibacter michiganensis* subspecies contains both D- and L-DAB in almost equal proportions [2]. In contrast, the reclassified species *Rathayibacter toxicus* possesses a peptidoglycan of the B2 gamma type that contains both isomers, but the precise ratio or presence of D-DAB in related genera can be a differentiating chemotaxonomic marker [2]. This contrasts sharply with many other bacterial genera where D-DAB is absent or present at vastly different levels.

Microbiology Chemotaxonomy Peptidoglycan analysis Actinobacteria

Validated Research and Industrial Applications for D-2,4-Diaminobutyric Acid (D-DAB) Based on Quantitative Evidence


CNS Research: D-DAB as a Stereospecific Negative Control for GABA Uptake Studies

Given that L-DAB is at least 20 times more potent than D-DAB as an inhibitor of sodium-dependent GABA uptake [1], D-DAB is the ideal stereospecific negative control for *in vitro* experiments investigating this specific transport mechanism. Researchers can use D-DAB to confirm that observed effects are due to the stereoselective inhibition of the GABA transporter by the L-enantiomer, and not a result of non-specific interactions of the diaminobutyric acid backbone. This application is directly supported by the quantitative evidence of enantiomeric potency difference.

Biotechnology: D-DAB as an Essential Monomer for the Synthesis of Antiviral γ-Poly-D-Dab

The biosynthesis of the antiviral cationic homopolymer γ-poly-D-Dab in *Streptoalloteichus hindustanus* requires a dedicated pool of free D-Dab, which is selectively activated by a specific nonribosomal peptide synthetase [1]. For biotechnologists and synthetic biologists seeking to produce or study this compound (e.g., through heterologous expression of the biosynthetic gene cluster), D-DAB is the indispensable monomeric precursor. The use of L-DAB or a racemic mixture will not support polymer synthesis, as the adenylation domain of the poly-D-Dab synthetase exhibits strict stereoselectivity for the D-enantiomer [2]. This makes procurement of high-purity D-DAB a non-negotiable requirement for this line of research.

Medicinal Chemistry: D-DAB Scaffold for Developing Novel Epitranscriptomic Modulators

N-adenosyl derivatives of 2,4-diaminobutyric acid (Dab) have been validated as potent inhibitors of DNA methyltransferase 2 (DNMT2), with activities comparable to natural inhibitors [1]. For medicinal chemists developing new cancer therapeutics targeting the epitranscriptome, D-2,4-diaminobutyric acid is a proven core scaffold. Its procurement supports the synthesis of focused chemical libraries for structure-activity relationship (SAR) studies, where the Dab moiety's specific substitution pattern is critical for high-affinity binding to DNMT2 [1]. The D-enantiomer provides a defined, stereochemically pure starting material for constructing these advanced intermediates.

Microbiology and Chemotaxonomy: D-DAB as an Analytical Standard for Actinobacterial Classification

D-2,4-diaminobutyric acid is a characteristic component of the peptidoglycan layer in specific actinobacteria, such as *Clavibacter michiganensis*, where it is found alongside the L-enantiomer [1]. In microbial taxonomy, the presence and relative proportion of D-DAB in cell wall hydrolysates serve as a key chemotaxonomic marker for differentiating closely related genera and species [1]. Procuring a high-purity D-DAB analytical standard is therefore essential for researchers performing these discriminatory analyses, enabling accurate identification and phylogenetic placement of novel bacterial isolates. A standard of the L-enantiomer cannot be used as a substitute for quantifying the D-isomer in these complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-2,4-Diaminobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.